Cas no 2059936-65-9 (1-{2-amino-1-4-(dimethylamino)phenylethyl}cyclopentane-1-carboxylic acid)

2059936-65-9 structure
اسم المنتج:1-{2-amino-1-4-(dimethylamino)phenylethyl}cyclopentane-1-carboxylic acid
كاس عدد:2059936-65-9
وسط:C16H24N2O2
ميغاواط:276.373964309692
MDL:MFCD30487157
CID:5192814
PubChem ID:137703054
1-{2-amino-1-4-(dimethylamino)phenylethyl}cyclopentane-1-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-[2-Amino-1-[4-(dimethylamino)phenyl]ethyl]cyclopentane-1-carboxylic acid
- 1-{2-amino-1-4-(dimethylamino)phenylethyl}cyclopentane-1-carboxylic acid
-
- MDL: MFCD30487157
- نواة داخلي: 1S/C16H24N2O2/c1-18(2)13-7-5-12(6-8-13)14(11-17)16(15(19)20)9-3-4-10-16/h5-8,14H,3-4,9-11,17H2,1-2H3,(H,19,20)
- مفتاح Inchi: AKPLZGSBNSAWBY-UHFFFAOYSA-N
- ابتسامات: C1(C(C2=CC=C(N(C)C)C=C2)CN)(C(O)=O)CCCC1
1-{2-amino-1-4-(dimethylamino)phenylethyl}cyclopentane-1-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331278-2.5g |
1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid |
2059936-65-9 | 95.0% | 2.5g |
$2800.0 | 2025-03-18 | |
Enamine | EN300-331278-10.0g |
1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid |
2059936-65-9 | 95.0% | 10.0g |
$6144.0 | 2025-03-18 | |
Enamine | EN300-331278-0.25g |
1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid |
2059936-65-9 | 95.0% | 0.25g |
$1315.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048549-1g |
1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid |
2059936-65-9 | 95% | 1g |
¥7049.0 | 2023-03-11 | |
Enamine | EN300-331278-0.5g |
1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid |
2059936-65-9 | 95.0% | 0.5g |
$1372.0 | 2025-03-18 | |
Enamine | EN300-331278-1g |
1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid |
2059936-65-9 | 1g |
$1429.0 | 2023-09-04 | ||
Enamine | EN300-331278-0.1g |
1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid |
2059936-65-9 | 95.0% | 0.1g |
$1257.0 | 2025-03-18 | |
Enamine | EN300-331278-1.0g |
1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid |
2059936-65-9 | 95.0% | 1.0g |
$1429.0 | 2025-03-18 | |
Enamine | EN300-331278-10g |
1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid |
2059936-65-9 | 10g |
$6144.0 | 2023-09-04 | ||
Enamine | EN300-331278-0.05g |
1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid |
2059936-65-9 | 95.0% | 0.05g |
$1200.0 | 2025-03-18 |
1-{2-amino-1-4-(dimethylamino)phenylethyl}cyclopentane-1-carboxylic acid الوثائق ذات الصلة
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
2059936-65-9 (1-{2-amino-1-4-(dimethylamino)phenylethyl}cyclopentane-1-carboxylic acid) منتجات ذات صلة
- 1261823-19-1(4-Cyano-3-(difluoromethoxy)toluene)
- 953770-85-9(N-Methyl-4-((2-(methylthio)benzo-dthiazol-6-yl)oxy)picolinamide)
- 52172-19-7(7-Hydroxy Prochlorperazine)
- 778-94-9(2-Nitro-4-(trifluoromethyl)benzonitrile)
- 1805117-73-0(4-Chloro-3-cyano-5-ethylbenzoic acid)
- 2172146-89-1(2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylazetidin-3-yl}propanoic acid)
- 136863-37-1(1-iodo-3-methoxybicyclo[1.1.1]pentane)
- 1805636-89-8(3-Cyano-5-formyl-4-methylbenzenesulfonyl chloride)
- 678969-88-5(5-Fluoro-2-methoxy-4-nitrobenzaldehyde)
- 1261977-55-2(5-(4-BOC-Aminophenyl)picolinic acid)
الموردين الموصى بهم
Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Taizhou Jiayin Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
